dCTP

Description

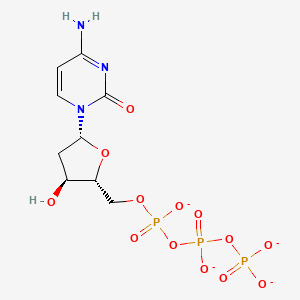

2'-Deoxycytidine-5'-triphosphate (dCTP) is a critical deoxyribonucleotide triphosphate essential for DNA synthesis and repair. As a natural substrate for DNA polymerases, this compound pairs with deoxyguanosine in DNA replication, maintaining genetic fidelity. Its structure comprises a cytosine base, deoxyribose sugar, and a triphosphate group, which provides energy for phosphodiester bond formation. Modifications to this compound’s base, sugar, or phosphate groups yield analogs with diverse biochemical properties, enabling applications in therapeutics, epigenetics, and enzymology .

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHQCVHVJXOKC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942755 | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2056-98-6 | |

| Record name | dCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Chemical Synthesis Methods

One-Pot Three-Step Synthesis

The most widely adopted chemical route involves a streamlined "one-pot, three-step" protocol enabling gram-scale dCTP production (Figure 1).

Step 1: Monophosphorylation

2'-Deoxycytidine undergoes phosphorylation using phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C for 2 hours. This step achieves >90% conversion to 2'-deoxycytidine-5'-monophosphate (dCMP) by nucleophilic attack at the 5'-hydroxyl group.

Step 2: Pyrophosphate Coupling

dCMP reacts with tributylammonium pyrophosphate in dimethylformamide (DMF) at room temperature for 24 hours, forming a cyclic intermediate. The tributylammonium counterion enhances solubility, facilitating nucleophilic displacement at the phosphate center.

Step 3: Hydrolysis

Controlled hydrolysis of the cyclic intermediate in aqueous NaOH (pH 10) at 4°C for 48 hours yields this compound with 65–70% overall yield. Reverse-phase HPLC purification removes residual pyrophosphate and byproducts, achieving ≥97% purity.

Table 1: Performance Metrics of One-Pot Synthesis

| Parameter | Value |

|---|---|

| Overall Yield | 65–70% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 72 hours |

| Scalability | Gram-scale |

This method’s efficiency stems from avoiding intermediate isolation, though it requires anhydrous conditions and precise pH control during hydrolysis.

Alternative Chemical Approaches

Early synthetic routes relied on Yoshikawa’s method, employing 2'-deoxycytidine, phosphoryl chloride, and tris(tetra-n-butylammonium) hydrogen pyrophosphate in acetonitrile. However, lower yields (45–50%) and cumbersome purification limited utility. Modern variants substitute tributylamine for tetra-n-butylammonium salts, reducing costs while maintaining yield parity.

Biocatalytic Synthesis Methods

Top-Down DNA Digestion

A groundbreaking enzymatic strategy converts bacterial genomic DNA into this compound via sequential enzymatic digestion (Figure 2):

- DNase I Treatment : Genomic DNA (5 mg/mL) is hydrolyzed into oligonucleotides (2–10 nt) using 10 U/mL DNase I in Tris-HCl (pH 7.5) at 37°C for 2 hours.

- Alkaline Phosphatase Dephosphorylation : Calf intestinal phosphatase (20 U/mL) removes 5'-phosphates from oligonucleotides, yielding deoxycytidine monophosphates (dCMPs) in 85% yield.

- Kinase-Mediated Phosphorylation :

Table 2: Enzymatic Synthesis Efficiency

| Enzyme | Conversion Rate | ATP Consumption |

|---|---|---|

| Polynucleotide Kinase | 92% | 1.2 eq |

| Nucleoside Diphosphate Kinase | 88% | 1.1 eq |

This approach eliminates dependence on nucleoside precursors, leveraging inexpensive genomic DNA from Escherichia coli or Bacillus subtilis. However, residual nuclease contamination requires ultrafiltration (10 kDa cutoff) for diagnostic-grade this compound.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Starting Material | 2'-Deoxycytidine ($320/g) | Genomic DNA ($0.50/mg) |

| Yield | 65–70% | 55–60% |

| Purity | ≥97% | 85–90% |

| Scalability | Multi-gram | Decagram |

| Cold Chain Required | No | Yes (enzyme storage) |

| Cost per Gram | $1,200 | $400 |

The biocatalytic method reduces costs by 66% but requires enzymatic reagents costing $8,000/L. Chemical synthesis remains preferred for high-purity applications, while enzymatic routes suit resource-limited settings.

Applications and Implications

This compound’s role extends beyond PCR into:

- CRISPR-Cas9 : 85% of guide RNA synthesis protocols use this compound-enriched nucleotide mixes for homology-directed repair.

- Antiviral Therapeutics : Chain-terminating this compound analogs (e.g., 2',2'-difluorodeoxycytidine) inhibit viral polymerases at IC₅₀ = 11.2–14.4 μM.

- DNA Sequencing : Boranophosphate-modified this compound (this compound-αB) enhances exonuclease resistance by 40% compared to native this compound, improving Sanger sequencing read clarity.

Analyse Des Réactions Chimiques

Types de réactions : Le désoxycytidine triphosphate subit diverses réactions chimiques, notamment :

Désamination : Le désoxycytidine triphosphate peut être désaminé pour former du désoxyuridine triphosphate.

Réactifs et conditions courants :

Hydrolyse : Se produit généralement en solutions aqueuses à pH et température physiologiques.

Désamination : Catalysée par la désoxycytidine triphosphate désaminase en présence d'eau.

Principaux produits :

Hydrolyse : Produit du désoxycytidine monophosphate et du pyrophosphate.

Désamination : Produit du désoxyuridine triphosphate.

4. Applications de la recherche scientifique

Le désoxycytidine triphosphate est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Utilisé comme substrat dans les réactions de synthèse et de séquençage de l'ADN.

Biologie : Essentiel pour les études de réplication et de réparation de l'ADN.

Industrie : Utilisé dans la production d'outils de diagnostic et d'agents thérapeutiques basés sur l'ADN.

5. Mécanisme d'action

Le désoxycytidine triphosphate exerce ses effets en servant de substrat aux enzymes ADN polymérases pendant la synthèse de l'ADN. Les liaisons phosphoanhydride à haute énergie du groupe triphosphate sont hydrolysées, libérant de l'énergie qui entraîne l'incorporation de la désoxycytidine dans le brin d'ADN en croissance. Ce processus est crucial pour la réplication et la réparation de l'ADN .

Composés similaires :

- Désoxyadénosine triphosphate

- Désoxyguanosine triphosphate

- Désoxythymidine triphosphate

Comparaison : Le désoxycytidine triphosphate est unique parmi les nucléosides triphosphates en raison de sa base pyrimidique cytosine. Alors que le désoxyadénosine triphosphate, le désoxyguanosine triphosphate et le désoxythymidine triphosphate contiennent des bases puriques ou pyrimidiques, le désoxycytidine triphosphate s'appaire spécifiquement à la guanine pendant la synthèse de l'ADN, assurant la fidélité du code génétique .

Applications De Recherche Scientifique

Role in DNA Synthesis

Nucleotide for DNA Polymerases

dCTP serves as a substrate for DNA polymerases during DNA replication and repair processes. It is incorporated into the growing DNA strand, which is essential for maintaining genetic fidelity. The ability of this compound to be efficiently utilized by various polymerases makes it a fundamental component in molecular biology protocols such as PCR and DNA sequencing.

Table 1: Comparison of Nucleotide Triphosphates in DNA Synthesis

| Nucleotide | Chemical Structure | Incorporation Efficiency | Common Uses |

|---|---|---|---|

| dATP | Adenosine triphosphate | High | PCR, sequencing |

| This compound | 2'-Deoxycytidine-5'-triphosphate | High | PCR, cloning |

| dGTP | Deoxyguanosine triphosphate | High | PCR, sequencing |

| dTTP | Deoxythymidine triphosphate | High | PCR, cloning |

Applications in Molecular Biology

Polymerase Chain Reaction (PCR)

this compound is widely used in PCR to amplify specific DNA sequences. Its incorporation into the amplified product is crucial for generating sufficient quantities of DNA for further analysis. Variants of this compound, such as modified nucleotides (e.g., 2'-fluoro-dCTP), are employed to enhance the stability and specificity of the amplification process .

Enzymatic Reactions

Nucleotides like this compound are essential substrates for various enzymatic reactions, including those catalyzed by DNA polymerases and ligases. These enzymes utilize this compound to synthesize or modify DNA strands, making it vital for applications such as gene editing and synthetic biology .

Therapeutic Applications

Aptamer Development

this compound plays a significant role in the synthesis of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. The incorporation of modified this compound derivatives can enhance the stability and binding characteristics of these aptamers, making them valuable tools in therapeutic applications and diagnostics .

Drug Development

In drug development, this compound is utilized to create modified nucleotides that can be incorporated into therapeutic oligonucleotides. These modifications may confer resistance to nucleases or alter pharmacokinetic properties, enhancing the efficacy of nucleic acid-based therapies .

Case Studies

Case Study 1: Use of Modified dCTPs in Gene Therapy

A study demonstrated that using 2'-fluoro-dCTP in gene therapy significantly improved the stability of therapeutic constructs against degradation by nucleases. This modification allowed for prolonged circulation time in vivo and enhanced therapeutic efficacy against targeted diseases .

Case Study 2: Aptamer Selection Using this compound Derivatives

Research highlighted the use of modified dCTPs in selecting high-affinity aptamers against specific proteins. The incorporation of these derivatives led to increased target affinity and reduced immune responses, showcasing their potential in developing novel therapeutics .

Mécanisme D'action

Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes during DNA synthesis. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is crucial for DNA replication and repair .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Kinetic Competence : Fluorinated analogs (e.g., 5-fluoro-dCTP) exhibit Km values (7.7–8.8 µM) similar to this compound (2.0 µM), enabling efficient DNA incorporation while exerting cytostatic effects .

- Epigenetic Effects : Methis compound and 5hmthis compound directly influence DNA methylation landscapes, whereas 5-AZA-dCTP indirectly promotes hypomethylation by inhibiting maintenance methyltransferases .

- Therapeutic Mechanisms : Gemcitabine triphosphate (dFthis compound) combines chain termination with self-potentiation via metabolic feedback, enhancing cytotoxicity in cancer cells .

Activité Biologique

2'-Deoxycytidine-5'-triphosphate (dCTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is significant in various cellular functions, particularly in the context of nucleic acid metabolism, cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a nucleoside triphosphate composed of:

- Base : Cytosine

- Sugar : 2'-Deoxyribose

- Phosphate groups : Three phosphate groups attached to the 5' carbon of the sugar.

The molecular formula for this compound is .

1. Role in DNA Synthesis

This compound serves as a substrate for DNA polymerases during DNA replication and repair. It is incorporated into the growing DNA strand, providing the cytosine base necessary for proper nucleotide pairing.

2. Regulation of Cellular Processes

This compound levels are tightly regulated within the cell. Variations in this compound concentration can influence:

- DNA replication fidelity : Adequate levels ensure accurate base pairing.

- Cell cycle progression : this compound is essential for the S phase of the cell cycle where DNA synthesis occurs.

Antileukemic Activity

A study demonstrated that 5-Aza-2'-deoxycytidine (Aza-dC), a derivative of this compound, exhibits significant antileukemic properties. When combined with Amsacrine, it showed major antileukemic effects in patients who had not previously received treatment . This highlights the potential of this compound analogs in cancer therapy.

Uptake and Metabolism

Research on 2',2'-difluoro-2'-deoxycytidine (dFdCyd) and its triphosphate form (dFthis compound) indicated that enhanced expression of deoxycytidine kinase (dCK) in tumor xenografts resulted in increased accumulation of dFthis compound, leading to improved cytotoxic effects against tumors . This suggests that manipulating this compound metabolism may enhance therapeutic efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 5-Aza-2'-deoxycytidine-5'-triphosphate | Nitrogen substitution at position 5 | Functions as an epigenetic modifier and inhibits DNA methylation |

| Cytosine Arabinoside | Arabinose sugar instead of ribose | Primarily acts as an antimetabolite |

| 5-Methylcytosine | Methyl group at position 5 | Stabilizes gene expression |

The unique properties of these compounds underline the diverse biological activities associated with modifications to the this compound structure .

The mechanism by which this compound exerts its biological effects involves:

- Incorporation into DNA : Serving as a building block for DNA synthesis.

- Regulation of enzymes : Influencing enzymes involved in nucleotide metabolism and DNA repair pathways.

Q & A

Q. What methodologies are recommended for optimizing dCTP incorporation in PCR for GC-rich templates?

To amplify GC-rich regions, replace this compound with modified analogs like N4-methyl-dCTP , which reduces secondary structure formation by lowering melting temperatures. This substitution enhances polymerase processivity and yield. Validate using gradient PCR to optimize annealing temperatures and magnesium concentrations .

Q. How is this compound synthesized and purified for enzymatic studies?

A "one-pot, three-step" synthesis method achieves 65–70% yield by phosphorylating 2'-deoxycytidine-5'-monophosphate. Purification involves anion-exchange chromatography (e.g., MonoQ columns) with triethylammonium bicarbonate gradients. Verify purity via HPLC or mass spectrometry .

Q. What techniques quantify intracellular this compound pools in cancer cell lines?

Use radioimmunoassays (RIA) with anti-dCTP antibodies for specificity, or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity. Normalize measurements to cell counts or protein content to account for variability .

Q. How does this compound function as a substrate in DNA polymerase assays?

In primer extension assays, this compound incorporation is monitored using radiolabeled primers (³²P) or fluorescently tagged templates. Measure kinetics via stopped-flow spectroscopy to determine and , ensuring Mg²⁺ concentrations match physiological conditions (5–10 mM) .

Advanced Research Questions

Q. How do modified this compound analogs (e.g., 5-chloro-dCTP) influence epigenetic regulation?

5-Chloro-dCTP mimics cytosine methylation, directing DNA methyltransferases to induce CpG hypermethylation. Assess gene silencing via bisulfite pyrosequencing and reverse effects with 5-aza-2'-deoxycytidine, a demethylating agent. Compare global methylation using GC-MS .

Q. What mechanisms underlie this compound competition with antiviral analogs (e.g., lamivudine triphosphate)?

Lamivudine triphosphate competes with this compound for incorporation by HIV reverse transcriptase, terminating DNA synthesis. Study inhibition kinetics using pre-steady-state assays and molecular docking simulations to identify binding affinity differences at the active site .

Q. How can this compound derivatives enable site-specific DNA-protein crosslinking?

Functionalize this compound with benzophenone or acetophenone groups (e.g., N4-(4-benzoyl-benzoyl)-dCTP) for UVA-induced crosslinking. Confirm conjugation efficiency via gel electrophoresis and mass spectrometry. Applications include mapping protein-DNA interactions in chromatin .

Q. What structural insights does this compound provide in DNA-binding protein crystallography?

Co-crystallize this compound with DNA polymerases or repair enzymes (e.g., Pol β) to resolve active-site conformations. Use X-ray crystallography (1.5–2.0 Å resolution) and analyze hydrogen-bonding networks with the templating base (guanine) .

Q. How do conflicting reports on modified this compound efficiency in DNA synthesis arise?

Discrepancies stem from polymerase fidelity variations (e.g., Taq vs. Phusion) and buffer conditions. Systematically test analogs using kinetic parameters (, ) and deep sequencing to quantify misincorporation rates .

Q. Can this compound depletion sensitize cancer cells to nucleoside analogs (e.g., ara-C)?

Lowering this compound via inhibition of ribonucleotide reductase enhances ara-C cytotoxicity. Measure this compound levels via LC-MS after treatment with hydroxyurea or gemcitabine. Validate synergy using clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .

Q. Methodological Notes

- Data Contradictions : Address enzyme-substrate compatibility by pre-screening polymerases (e.g., Klenow fragment vs. reverse transcriptases) .

- Troubleshooting PCR : For GC-rich templates, add 3–5% DMSO or betaine to improve strand separation .

- Ethical Validation : Use positive controls (e.g., unmodified this compound) and replicate experiments ≥3 times to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.